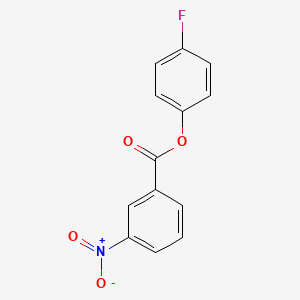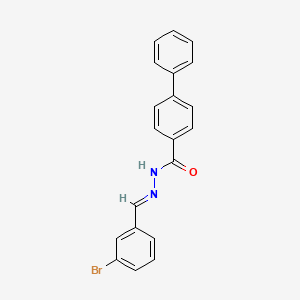
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both biphenyl and hydrazide moieties in the molecule suggests potential biological activity and utility in synthetic chemistry.
准备方法
合成路线及反应条件
联苯-4-羧酸(3-溴-苄叉基)酰肼的合成通常涉及联苯-4-羧酸酰肼与 3-溴苯甲醛的反应。该反应通常在乙醇或甲醇等合适的溶剂中进行,并在回流条件下进行。然后冷却反应混合物,通过过滤分离产物,并通过重结晶纯化。
工业生产方法
此类化合物的工业生产方法通常涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,在工业环境中,绿色化学原理(如溶剂回收和废物最小化)的使用变得越来越重要。
化学反应分析
反应类型
联苯-4-羧酸(3-溴-苄叉基)酰肼可以发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化衍生物。
还原: 还原反应可以将酰肼基转化为胺或其他还原形式。
取代: 苄叉基部分中的溴原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 通常使用硼氢化钠(NaBH₄)或氢化铝锂(LiAlH₄)等还原剂。
取代: 甲醇钠(NaOCH₃)或叔丁醇钾(KOtBu)等亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成羧酸或酮,而还原可以生成胺或醇。
科学研究应用
联苯-4-羧酸(3-溴-苄叉基)酰肼在科学研究中有多种应用,包括:
化学: 用作合成更复杂有机分子的中间体。
医药: 由于其潜在的生物活性,正在研究其作为治疗剂的可能性。
工业: 用于开发新材料和化学工艺。
作用机制
联苯-4-羧酸(3-溴-苄叉基)酰肼的作用机制涉及其与特定分子靶标的相互作用。酰肼基可以与蛋白质和酶形成氢键和其他相互作用,从而可能抑制其活性。联苯部分也可能有助于化合物的总体结合亲和力和特异性。
相似化合物的比较
类似化合物
联苯-4-羧酸酰肼: 缺少溴原子和苄叉基部分,这可能导致不同的生物活性。
3-溴-苄叉基酰肼: 含有溴原子和苄叉基部分,但缺少联苯基团。
独特之处
联苯-4-羧酸(3-溴-苄叉基)酰肼因联苯、羧酸、溴和酰肼官能团的组合而独一无二。这种组合可能导致与类似化合物相比,其化学反应性和生物活性不同。
属性
分子式 |
C20H15BrN2O |
|---|---|
分子量 |
379.2 g/mol |
IUPAC 名称 |
N-[(E)-(3-bromophenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2O/c21-19-8-4-5-15(13-19)14-22-23-20(24)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H,(H,23,24)/b22-14+ |
InChI 键 |
OYAANMPEDDIEHU-HYARGMPZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11711426.png)
![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
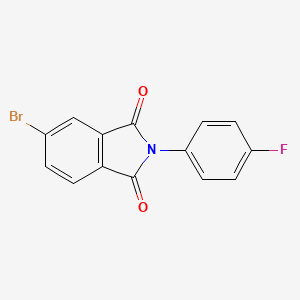
![5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11711438.png)
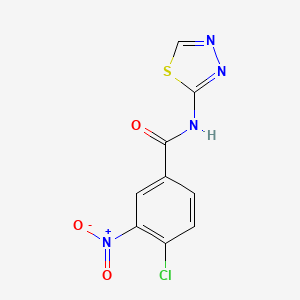

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)
![N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711453.png)
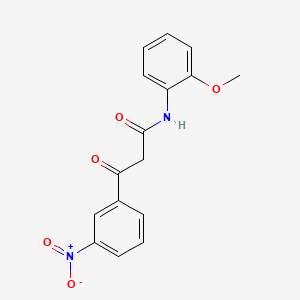
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)
